molecular formula C4H11ClN2O2S B2703593 1-(Methylsulfonyl)azetidin-3-amine hydrochloride CAS No. 1956306-51-6

1-(Methylsulfonyl)azetidin-3-amine hydrochloride

Cat. No.: B2703593
CAS No.: 1956306-51-6
M. Wt: 186.65
InChI Key: QWJQPLAGMOTBGS-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)azetidin-3-amine hydrochloride is a chemical compound with the molecular formula C4H10N2O2S·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)azetidin-3-amine hydrochloride typically involves the reaction of azetidine with methylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)azetidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Methylsulfonyl)azetidin-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Methylsulfonyl)azetidin-3-amine hydrochloride is unique due to its combination of the azetidine ring and the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

1-methylsulfonylazetidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-2-4(5)3-6;/h4H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJQPLAGMOTBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956306-51-6
Record name 1-methanesulfonylazetidin-3-amine hydrochloride
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